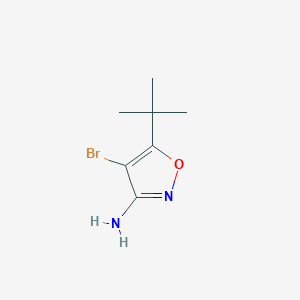

4-Bromo-5-(tert-butyl)isoxazol-3-amine

Overview

Description

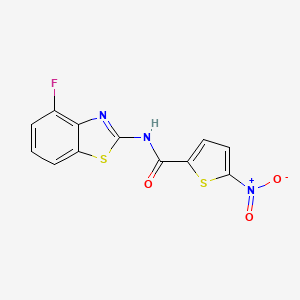

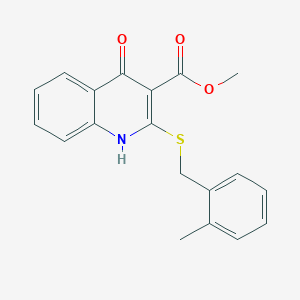

“4-Bromo-5-(tert-butyl)isoxazol-3-amine” is a chemical compound with the molecular formula C7H11BrN2O . It contains 22 bonds in total, including 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 primary aromatic amine, and 1 isoxazole .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered isoxazole ring, a primary aromatic amine, and a tert-butyl group . The compound has a total of 22 bonds, including 5 aromatic bonds and 1 rotatable bond .Chemical Reactions Analysis

Isoxazole synthesis often involves cycloaddition reactions . For example, copper (I) acetylides can react with azides and nitrile oxides to produce 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles, respectively . These reactions are highly reliable and exhibit a wide scope with respect to both components .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 219.08 . The compound’s IUPAC name is 4-bromo-3-(tert-butyl)isoxazol-5-amine .Scientific Research Applications

Synthesis of Bicyclic Bridged Isothioureas

A study by Alexeev et al. (2019) presents a synthetic pathway to bicyclic bridged isothioureas via cyclization, demonstrating the use of tert-butyl protective groups. This method provides insights into synthesizing structurally complex molecules with potential applications in developing new therapeutic agents and chemical probes for biological research (Alexeev et al., 2019).

Nonlinear Optical Properties

Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structural and nonlinear optical properties. This research underscores the potential of tert-butyl substituted compounds in developing materials for optical applications, including photonic devices and sensors (Tamer et al., 2016).

Asymmetric Synthesis of Amines

Ellman et al. (2002) highlighted the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. This method facilitates the production of chiral amines, crucial for pharmaceuticals and agrochemicals, showcasing the role of tert-butyl derivatives in stereoselective synthesis (Ellman et al., 2002).

CO2 Capture by Task-Specific Ionic Liquids

A study by Bates et al. (2002) discusses the development of a new room temperature ionic liquid incorporating a cation with an appended amine group for reversible CO2 capture. This research highlights the environmental applications of tert-butyl derivatives in designing materials for gas capture and storage (Bates et al., 2002).

Synthesis of 3-Aminoisoxazoles

Girardin et al. (2009) described a novel procedure for synthesizing 3-amino-5-substituted-isoxazoles, expanding the toolkit for synthesizing nitrogen-containing heterocycles, which are pivotal in drug discovery and development (Girardin et al., 2009).

Postsynthetic Modification of Metal-Organic Frameworks

Research by Garibay et al. (2009) on the modification of metal-organic frameworks (MOFs) with tert-butyl-based asymmetric anhydrides demonstrates the potential of tert-butyl derivatives in fabricating multifunctional materials for catalysis, gas storage, and separation technologies (Garibay et al., 2009).

Future Directions

The future directions for “4-Bromo-5-(tert-butyl)isoxazol-3-amine” could involve the development of more eco-friendly synthetic strategies, given the significance of isoxazole compounds in drug discovery . Additionally, research could focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-5-(tert-butyl)isoxazol-3-amine is the FMS-like Tyrosine Kinase-3 (FLT3) receptor . FLT3 is a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

This compound interacts with the FLT3 receptor, inhibiting its activity .

Biochemical Pathways

The inhibition of FLT3 disrupts several downstream signaling pathways, including the PI3K/AKT, STAT5, and ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of FLT3 by this compound leads to the disruption of several cellular processes, including cell proliferation and survival . This can result in the induction of apoptosis in cancer cells, thereby inhibiting the progression of diseases such as acute myeloid leukemia .

properties

IUPAC Name |

4-bromo-5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGFPCNOOJBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

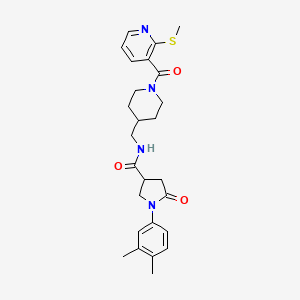

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)

![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)

![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)

![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)

![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)